molecular formula C10H13N5O4 B1253093 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one CAS No. 110457-87-9

2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one

Cat. No.: B1253093
CAS No.: 110457-87-9
M. Wt: 267.24 g/mol
InChI Key: SBQDZMTWLNGLQA-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as N6-(2-Hydroxyethyl)adenosine . It is a bioactive compound with various physiological effects in the body .


Synthesis Analysis

The compound is synthesized from adenosine and 2-hydroxyethylamine . The adenine nucleoside part is connected to the hydroxyethyl group through the N6 position .


Molecular Structure Analysis

The molecular structure of this compound includes a purine base attached to a ribosyl or deoxyribosyl moiety .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 311.29 . It has a density of 1.88, a melting point of 194-195℃, and a boiling point of 725.8°C at 760 mmHg .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Properties

IUPAC Name

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQDZMTWLNGLQA-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CN3C2=NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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